molecular formula C15H16ClNO B2529458 2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone CAS No. 672936-19-5

2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone

Cat. No.: B2529458
CAS No.: 672936-19-5
M. Wt: 261.75
InChI Key: XPSHOQZAOPEZGZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10-6-7-14-12(8-10)11-4-2-3-5-13(11)17(14)15(18)9-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSHOQZAOPEZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-1,2,3,4-tetrahydro-carbazole and chloroacetyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-methyl-1,2,3,4-tetrahydro-carbazole is reacted with chloroacetyl chloride in an appropriate solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring the purity of the product, and implementing safety measures to handle hazardous chemicals like chloroacetyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might introduce a carbonyl group.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its role as an antagonist of the CRTH2 receptor, which is implicated in various allergic and inflammatory conditions. Here are some notable applications:

  • Anti-inflammatory and Allergic Responses :
    • The compound has shown efficacy in treating conditions such as allergic asthma, rhinitis, and chronic obstructive pulmonary disease (COPD) by inhibiting the CRTH2 receptor. This receptor is involved in the migration of Th2 cells, which play a crucial role in allergic responses and inflammation .
  • Potential in Cancer Therapy :
    • There is ongoing research into the anticancer properties of carbazole derivatives, including 2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone. Studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects :
    • Compounds related to carbazole structures have been studied for neuroprotective effects, which could be beneficial in neurodegenerative diseases. Their ability to modulate neurotransmitter systems may provide therapeutic avenues for disorders such as Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Alkylation Reactions : The introduction of chloroacetyl groups into tetrahydrocarbazole frameworks through alkylation processes has been documented .
  • Use of Grignard Reagents : The reaction with alkyl magnesium halides has been explored to enhance yields and selectivity during synthesis .

Case Studies

Several studies highlight the applications of this compound:

  • Study on CRTH2 Antagonism :
    • A patent outlines the use of tetrahydrocarbazole derivatives as CRTH2 antagonists for treating allergic conditions. The findings suggest that these compounds can significantly reduce eosinophil infiltration in tissues affected by allergic responses .
  • Anticancer Activity Screening :
    • Research conducted under the National Cancer Institute's Developmental Therapeutics Program demonstrated that related compounds exhibit promising anticancer activity across multiple cell lines. These findings support further exploration into their mechanisms and potential clinical applications .

Mechanism of Action

The mechanism by which 2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The chloro group and the carbazole moiety may play crucial roles in binding to these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone
  • Synonyms: 9-Chloroacetyl-1,2,3,4-tetrahydro-carbazole; 43170-54-3 (CAS) .
  • Molecular Formula: C₁₄H₁₅ClNO
  • Molecular Weight : 248.73 g/mol .
  • Physical Properties : Density 1.18 g/cm³, boiling point 358.2°C, flash point 170.5°C .

Structural Features :
The compound features a tetrahydrocarbazole core (partially saturated carbazole) substituted with a chloroacetyl group at the 9-position. The 3-methyl group on the tetrahydro ring enhances lipophilicity, while the chloroacetyl moiety confers electrophilicity, enabling nucleophilic substitution reactions .

Comparison with Similar Compounds

1-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)ethanone

  • CAS : 13815-69-5
  • Molecular Formula: C₁₄H₁₅NO
  • Molecular Weight : 213.28 g/mol .
  • Key Differences: Lacks the chloro substituent on the acetyl group. Lower molecular weight and reduced electrophilicity due to absence of chlorine. Similar density (1.18 g/cm³) but lower boiling point (358.2°C vs. non-chlorinated analog’s unlisted value) .
  • Implications : The chloro group in the target compound enhances reactivity in synthetic pathways (e.g., nucleophilic substitutions) and may improve binding affinity in biological systems .

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

  • Application : Intermediate in synthesizing Lumefantrine (antimalarial drug) .
  • Molecular Formula : C₁₅H₉Cl₃O
  • Key Differences :
    • Fluorene backbone (fully aromatic) vs. tetrahydrocarbazole (partially saturated).
    • Additional chlorine atoms at positions 2 and 7 on the fluorene ring.
  • Biological Relevance : Fluorene derivatives exhibit antimalarial activity, suggesting that aromaticity and halogenation patterns critically influence pharmacological profiles .

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

  • Structure : Contains a 1,3,4-oxadiazole ring fused to a carbazole moiety .
  • Key Differences :
    • Oxadiazole ring introduces hydrogen-bonding capacity and rigidity.
    • Demonstrated potent antibacterial activity (e.g., compound 4b, MIC 12.5 µg/mL against S. aureus) .
  • Implications : Heterocyclic rings like oxadiazole enhance antimicrobial efficacy compared to simple acetylated carbazoles .

2,2-Dichloro-1-(3,3,6-trimethyl-1H-pyrazol-5-yl)ethanone

  • Molecular Formula : C₈H₉Cl₂N₂O
  • Key Differences: Pyrazole ring replaces carbazole, with two chlorine atoms on the ethanone. Higher electrophilicity due to dichloro substitution.
  • Reactivity : Dichloro derivatives are more reactive in alkylation reactions, useful in agrochemical synthesis .

Ethanone, 2,2,2-trifluoro-1-(9-methyl-9H-carbazol-3-yl)

  • Molecular Formula: C₁₅H₁₀F₃NO
  • Key Differences :
    • Trifluoroacetyl group increases electronegativity and metabolic stability.
    • Higher molecular weight (277.24 g/mol) and logP (4.07) compared to the target compound.
  • Applications : Fluorinated analogs are prioritized in drug design for enhanced bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Bioactivity/Application
Target Compound C₁₄H₁₅ClNO 248.73 Tetrahydrocarbazole + chloroacetyl Under investigation
1-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)ethanone C₁₄H₁₅NO 213.28 Non-chlorinated acetyl Synthetic intermediate
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone C₁₅H₉Cl₃O 295.59 Fluorene + dichloro substitution Lumefantrine precursor
1-(5-((9H-Carbazol-9-yl)methyl)-oxadiazol-3-yl)ethanone C₁₈H₁₆N₃O₂ 306.34 Oxadiazole ring Antibacterial (MIC 12.5 µg/mL)
2,2-Dichloro-1-(3,3,6-trimethyl-pyrazol-5-yl)ethanone C₈H₉Cl₂N₂O 220.07 Pyrazole + dichloro Agrochemical intermediate
Trifluoro-1-(9-methyl-carbazol-3-yl)ethanone C₁₅H₁₀F₃NO 277.24 Trifluoroacetyl High logP (4.07)

Biological Activity

2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone, also known by its CAS number 672936-19-5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16ClNO
  • Molecular Weight : 261.75 g/mol
  • Structure : The compound features a chloro group and a tetrahydrocarbazole moiety which are significant for its biological interactions.

1. CRTH2 Receptor Antagonism

Research indicates that compounds related to this compound act as antagonists of the CRTH2 receptor. This receptor is involved in the mediation of allergic responses and inflammation. The antagonism of CRTH2 can lead to potential therapeutic applications in treating conditions such as:

  • Allergic asthma
  • Chronic obstructive pulmonary disease (COPD)
  • Inflammatory bowel diseases

The patent literature highlights that these compounds may be effective in preventing or treating various allergic immune disorders through their action on the CRTH2 receptor .

Antimicrobial Activity

Recent studies on carbazole derivatives indicate that modifications to the carbazole structure can enhance antimicrobial properties. Compounds with similar structures have shown significant antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans. The introduction of specific moieties has been linked to improved efficacy against these organisms .

Case Study 1: Antibacterial Efficacy

A series of N-substituted carbazoles were evaluated for their antibacterial properties. Compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against resistant strains like MRSA . This highlights the potential for developing new antibiotics based on this scaffold.

Case Study 2: Cytotoxicity in Cancer Cells

Research has also explored the cytotoxic effects of carbazole derivatives on cancer cell lines. For instance, certain derivatives showed IC50 values as low as 5.9 µg/mL against A549 lung carcinoma cells. Such findings suggest that modifications to the carbazole structure could lead to potent anticancer agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
CRTH2 Receptor AntagonismPotential treatment for allergic disorders
AhR Agonist ActivityInduction of CYP enzymes; potential toxicity
Antimicrobial ActivityEffective against S. aureus, C. albicans
CytotoxicityActive against lung cancer cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone?

  • Methodology :

  • Microwave-assisted N-alkylation : Carbazole derivatives can be synthesized via alkylation using 1-bromo-3-chloropropane under microwave conditions with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Purification is achieved via column chromatography (hexane:toluene = 4:1) .
  • Acylation reactions : Reacting carbazole intermediates with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by sodium hydroxide quenching, yields ethanone derivatives. This method is scalable and reproducible .
    • Key considerations : Solvent choice (e.g., DCM for low-temperature reactions), catalyst efficiency (TBAB for microwave acceleration), and purification strategies (chromatography for isolating oily intermediates).

Q. How is structural characterization performed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on the tetrahydrocarbazole ring and chloro-ethanone moiety) .
  • HPLC : Monitors reaction progress and assesses purity (>95% by area normalization) .
  • Elemental analysis : Validates molecular formula (C, H, N content) .
    • Advanced tools : X-ray crystallography (using SHELX programs) can resolve crystal packing and stereochemistry, though specific data for this compound is not reported in the provided evidence .

Advanced Research Questions

Q. What challenges arise during the cyclization step in synthesizing tetrahydrocarbazole derivatives?

  • Critical issues :

  • Ring-closure efficiency : Substituted benzaldehydes may sterically hinder cyclization, requiring optimized basic conditions (e.g., KOH in acetone) to activate intermediates .
  • Byproduct formation : Competing reactions (e.g., over-alkylation) can occur; monitoring via TLC/HPLC is essential .
    • Solutions : Adjust reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometry of reagents to favor cyclization .

Q. How do structural modifications at the ethanone moiety influence biological activity?

  • Comparative analysis :

Compound ModificationObserved ActivityReference
Fluorocyclopropyl substitutionEnhanced metabolic stability
Chlorophenyl substitutionModerate antimicrobial activity
Hydroxyphenyl substitutionImproved enzyme inhibition
  • Methodological insight : Structure-activity relationship (SAR) studies using substituent variation and in vitro assays (e.g., antimicrobial or enzyme inhibition tests) guide optimization .

Q. How can contradictions in biological activity data between analogs be resolved?

  • Approaches :

  • Dose-response studies : Test compounds across a concentration range to identify potency thresholds .
  • Computational modeling : Molecular docking or MD simulations predict binding affinities to target proteins (e.g., cytochrome P450 enzymes) .
  • Metabolic profiling : Use in vitro models (e.g., Cunninghamella elegans) to assess stability of functional groups (e.g., fluorinated vs. chlorinated moieties) .

Q. What methodological considerations are critical for assessing metabolic stability in vitro?

  • Experimental design :

  • Model selection : Fungal systems like Cunninghamella elegans mimic mammalian metabolism, retaining fluorinated groups intact .
  • Analytical workflows : LC-MS/MS quantifies parent compound and metabolites; stability is reported as half-life (t₁/₂) .
  • Controls : Include reference compounds with known metabolic pathways to validate assay conditions .

Data Contradictions and Resolution

  • Example : Discrepancies in antimicrobial activity between chlorophenyl and fluorocyclopropyl analogs may arise from differences in cell permeability or target specificity. Resolution requires comparative cytotoxicity assays and membrane permeability studies (e.g., logP measurements) .

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